3-Methyl-8-[(4-methylpiperazin-1-yl)methyl]-7-(2-phenylethyl)purine-2,6-dione
Overview
Description
3-Methyl-8-[(4-methylpiperazin-1-yl)methyl]-7-(2-phenylethyl)purine-2,6-dione is a complex organic compound with a unique structure that includes a purine core, a piperazine ring, and phenylethyl and methyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-8-[(4-methylpiperazin-1-yl)methyl]-7-(2-phenylethyl)purine-2,6-dione typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Purine Core: The purine core can be synthesized through a series of condensation reactions involving formamide and other nitrogen-containing compounds.
Introduction of the Piperazine Ring: The piperazine ring is introduced via nucleophilic substitution reactions, where a suitable piperazine derivative reacts with the purine core.
Attachment of Phenylethyl and Methyl Groups: The phenylethyl and methyl groups are introduced through alkylation reactions, using appropriate alkyl halides under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl and phenylethyl groups, leading to the formation of corresponding alcohols, aldehydes, or carboxylic acids.
Reduction: Reduction reactions can target the purine core or the piperazine ring, potentially leading to the formation of dihydro or tetrahydro derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the piperazine ring and the purine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce dihydro derivatives.
Scientific Research Applications
3-Methyl-8-[(4-methylpiperazin-1-yl)methyl]-7-(2-phenylethyl)purine-2,6-dione has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.
Pharmacology: It is used to investigate the mechanisms of action of various drugs and their interactions with biological targets.
Biochemistry: The compound serves as a tool to study enzyme kinetics and receptor binding.
Industrial Chemistry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Methyl-8-[(4-methylpiperazin-1-yl)methyl]-7-(2-phenylethyl)purine-2,6-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Caffeine: A well-known purine derivative with stimulant properties.
Theophylline: Another purine derivative used in the treatment of respiratory diseases.
Adenosine: A naturally occurring purine nucleoside involved in energy transfer and signal transduction.
Uniqueness
3-Methyl-8-[(4-methylpiperazin-1-yl)methyl]-7-(2-phenylethyl)purine-2,6-dione is unique due to its specific structural features, such as the combination of a purine core with a piperazine ring and phenylethyl and methyl substituents. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
3-methyl-8-[(4-methylpiperazin-1-yl)methyl]-7-(2-phenylethyl)purine-2,6-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N6O2/c1-23-10-12-25(13-11-23)14-16-21-18-17(19(27)22-20(28)24(18)2)26(16)9-8-15-6-4-3-5-7-15/h3-7H,8-14H2,1-2H3,(H,22,27,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYUMYVPQISZQGL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=NC3=C(N2CCC4=CC=CC=C4)C(=O)NC(=O)N3C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N6O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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